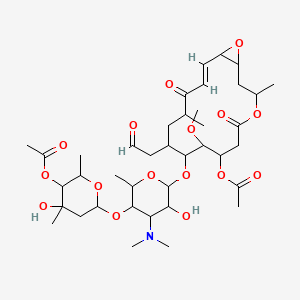

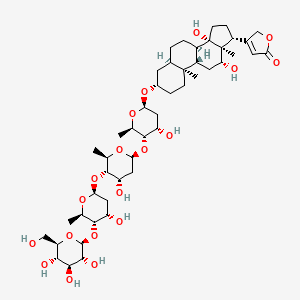

Deslanoside

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La deslanosida tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química: En química, la deslanosida se utiliza como compuesto de referencia para estudiar las propiedades y reacciones de los glucósidos cardíacos. Su estructura única y reactividad la convierten en una herramienta valiosa para comprender los mecanismos de acción de compuestos similares.

Biología: En la investigación biológica, la deslanosida se utiliza para estudiar los efectos de los glucósidos cardíacos en los procesos celulares. Se ha demostrado que modula múltiples vías de señalización, lo que la convierte en un compuesto valioso para investigar mecanismos celulares .

Medicina: Médicamente, la deslanosida se utiliza para tratar la insuficiencia cardíaca congestiva y las arritmias supraventriculares. Su capacidad para inhibir la bomba de membrana Na-K-ATPasa y aumentar las concentraciones intracelulares de calcio la convierte en un tratamiento eficaz para estas afecciones .

Industria: En la industria farmacéutica, la deslanosida se utiliza en la producción de medicamentos de glucósidos cardíacos. Su rápido inicio de acción y sus potentes efectos la convierten en un componente valioso de los tratamientos para la insuficiencia cardíaca .

Mecanismo De Acción

La deslanosida ejerce sus efectos inhibiendo la bomba de membrana Na-K-ATPasa, lo que lleva a un aumento en las concentraciones intracelulares de sodio y calcio. Este aumento de calcio promueve la activación de proteínas contráctiles como la actina y la miosina, mejorando la contractilidad del corazón . Además, la deslanosida afecta la actividad eléctrica del corazón al aumentar la pendiente de la despolarización de la fase 4, acortar la duración del potencial de acción y disminuir el potencial diastólico máximo .

Análisis Bioquímico

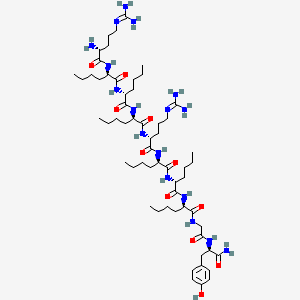

Biochemical Properties

Deslanoside interacts with the Sodium/Potassium-transporting ATPase subunit alpha-1, acting as an inhibitor . This interaction results in an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit colony formation and tumor growth in multiple prostate cancer cell lines . This inhibitory effect involves both the cell cycle arrest at G2/M and the induction of apoptosis . This compound also significantly attenuates DNA synthesis in each of the cell lines, providing direct evidence for the inhibitory effect of this compound on cell proliferation .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations . This increase in intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin . This compound also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been found that this compound has a half-life of 36 hours

Metabolic Pathways

It is known that this compound inhibits the Na-K-ATPase membrane pump, which plays a crucial role in maintaining the electrochemical gradient necessary for functions of muscle and nerve cells .

Transport and Distribution

It is known that this compound has little absorption from the gastrointestinal tract (40%) .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with the Sodium/Potassium-transporting ATPase located in the plasma membrane of cells .

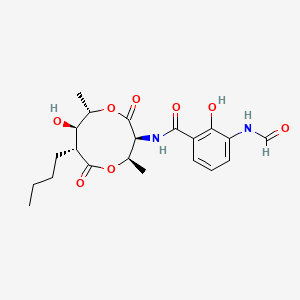

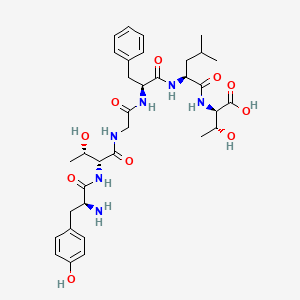

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La deslanosida se puede sintetizar mediante una serie de reacciones químicas que implican la extracción y purificación de compuestos de la Digitalis lanata. El proceso generalmente implica el uso de solventes como el etanol y el glicerol, seguido de un tratamiento térmico para garantizar la pureza y la estabilidad del compuesto .

Métodos de Producción Industrial: En entornos industriales, la deslanosida se produce extrayéndola de las hojas de Digitalis lanata. El proceso de extracción implica el uso de etanol y agua, seguido de pasos de purificación para aislar el compuesto activo. El producto final a menudo se formula en una solución estéril para inyección .

Análisis De Reacciones Químicas

Tipos de Reacciones: La deslanosida sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran deslanosida incluyen ácido sulfúrico, cloroformo y alcohol n-propílico. Estos reactivos facilitan los procesos de extracción y purificación, asegurando la estabilidad y la eficacia del compuesto .

Productos Principales Formados: El producto principal formado a partir de estas reacciones es la propia deslanosida, que luego se formula en preparaciones farmacéuticas para uso médico.

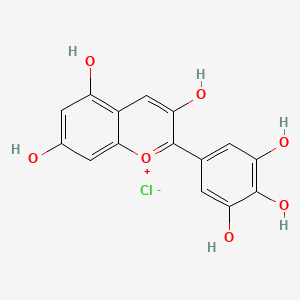

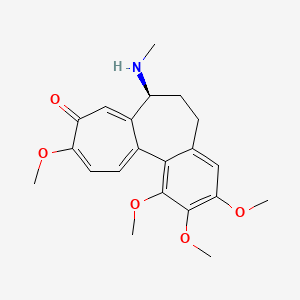

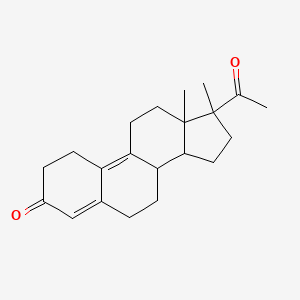

Comparación Con Compuestos Similares

La deslanosida es similar a otros glucósidos cardíacos como la digitoxina y la digoxina. Sin embargo, tiene propiedades únicas que la distinguen de estos compuestos.

Compuestos Similares:

Digitoxina: Otro glucósido cardíaco utilizado para tratar la insuficiencia cardíaca y las arritmias. Tiene una vida media más larga en comparación con la deslanosida.

Unicidad: El rápido inicio de acción de la deslanosida y sus potentes efectos sobre la actividad eléctrica del corazón la convierten en una valiosa opción de tratamiento para las afecciones cardíacas agudas. Su estructura y reactividad únicas también la convierten en una herramienta valiosa para la investigación científica y el desarrollo farmacéutico .

En conclusión, la deslanosida es un glucósido cardíaco versátil y potente con una amplia gama de aplicaciones en medicina, investigación científica e industria. Sus propiedades únicas y mecanismos de acción la convierten en un compuesto valioso para tratar las afecciones cardíacas y estudiar los procesos celulares.

Propiedades

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBATZBGFDSVCJD-LALPQLPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022897 | |

| Record name | Deslanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.68e-01 g/L | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Deslanoside inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential. | |

| Record name | Deslanoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17598-65-1 | |

| Record name | Deslanoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deslanoside [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deslanoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deslanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deslanoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESLANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGY317RK75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deslanoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

A: Deslanoside primarily acts by inhibiting the Na+/K+-ATPase pump, particularly in cardiac muscle cells [, ]. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger is affected, leading to increased intracellular calcium levels. This rise in calcium enhances the force of muscular contractions, particularly in the heart [, ]. Beyond its cardiac effects, this compound has been shown to modulate multiple signaling pathways in prostate cancer cells, impacting cell cycle progression, apoptosis, invasion, and migration [].

A: this compound indirectly increases intracellular calcium levels by inhibiting the Na+/K+-ATPase pump [, ]. This, in turn, affects the sodium-calcium exchanger, leading to calcium accumulation within the cell. The elevated calcium is then available to bind with troponin-C in muscle cells, initiating the cascade leading to stronger contractions [, ].

A: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, they identify it as a cardiac glycoside structurally similar to digoxin []. Based on this information, we can infer that this compound likely possesses a complex structure with a steroid-like backbone and attached sugar moieties. For precise structural information, refer to chemical databases or specialized literature.

A: this compound injection exhibits instability under various conditions, including acid or alkaline environments, exposure to oxidizing agents or light, and high temperatures [, ]. Specifically, these conditions can lead to a decrease in this compound content and an increase in impurity levels, as determined by HPLC analysis [, ].

A: To ensure the stability of this compound injection, it is crucial to meticulously control the sterilization temperature and time during its preparation []. Furthermore, the injection should be stored in tightly sealed containers, shielded from light, and kept at low temperatures [].

A: While the provided abstracts do not directly address the SAR of this compound, research on brazilein, a non-steroidal molecule with positive inotropic effects, suggests that inhibiting Na+/K+-ATPase can be achieved with structures different from traditional cardiac glycosides []. This finding highlights the potential for developing novel inotropic drugs with potentially improved safety profiles compared to cardiac glycosides.

A: Research suggests a revised preparation method for this compound injection to improve its stability []. This method involves lowering the temperature of the water for injection to 35–42 °C and either eliminating heat treatment or performing it at 100 °C for 30 minutes []. Additionally, using medicinal ethanol directly without re-steaming further enhances the stability and reduces impurity levels [].

A: After a single intravenous dose of this compound, the biological half-life ranges from 38 to 77 hours, with a median of 51 hours [].

A: While the provided abstracts do not explicitly describe the elimination pathways of this compound, a positive correlation between serum this compound concentration and serum creatinine suggests that renal function plays a role in its clearance []. Dosage adjustments may be necessary for patients with impaired renal function to prevent accumulation and potential toxicity [].

A: this compound effectively inhibits colony formation and tumor growth in several prostate cancer cell lines, including 22Rv1, PC-3, and DU 145 []. This anti-cancer activity stems from its ability to arrest the cell cycle at the G2/M phase and induce apoptosis, as evidenced by functional assays and altered expression of cell cycle and apoptosis regulatory proteins [].

A: this compound can induce various cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation [, , , ]. These toxic effects are primarily attributed to its ability to increase sympathetic nerve activity to the heart [, , ]. Combining this compound with drugs that block both nicotinic and muscarinic receptors in autonomic ganglia significantly reduces the risk of these arrhythmias [].

A: Several analytical techniques have been employed to quantify this compound. These methods include high-performance liquid chromatography (HPLC) with UV detection [, , , ] and flow-injection chemiluminescence []. These methods allow for the accurate and sensitive determination of this compound content in pharmaceutical preparations and biological samples.

A: Yes, several alternative medications can be considered depending on the specific condition being treated. For instance, in cases of atrial fibrillation, other options include digoxin, beta-blockers like metoprolol [, , ], and amiodarone [, ]. The choice of treatment depends on various factors, including the patient’s overall health status, the presence of any comorbidities, and potential drug interactions. It is crucial to consult with a healthcare professional to determine the most appropriate medication and treatment strategy for each patient.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.